(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(isoquinolin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Molecular Structure Analysis
The molecular structure of similar compounds shows characteristic spectral features. For example, two doublets at δ 4.43 ppm and 4.71 ppm were due to methylene protons connecting the β-lactam ring with a triazole ring. The 13 C NMR spectrum showed 18 signals .Chemical Reactions Analysis
The reaction of similar compounds involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Scientific Research Applications
Synthesis and Synthetic Methodologies
Towards a Total Synthesis of Quinocarcin : A study details the diastereoselective synthesis of functionalized azepino[1,2‐b]isoquinolines, key structural features of the alkaloid quinocarcin, using Katritzky’s benzotriazole method. This methodology could be relevant for the synthesis of complex isoquinoline derivatives, similar to the target compound (Koepler et al., 2004).
Internal Azomethine Ylide Cycloaddition : This synthetic method involves the generation of azomethine ylides for the creation of complex structures, potentially applicable for the synthesis of azetidinyl and isoquinolinyl frameworks (Bobeck, Warner, & Vedejs, 2007).
Alkyne Activation : The study explores alkyne activation with Brønsted acids, iodine, or gold complexes leading to different reactivities and product structures, which could offer pathways for modifying compounds similar to the target chemical (Yamamoto et al., 2009).
Pharmacological and Biological Applications
- New Quinolin-4-yl-1,2,3-triazoles as Antitubercular Agents : This research introduces quinoline-4-yl-1,2,3-triazoles with significant antimycobacterial activity, suggesting the potential of structurally related compounds for therapeutic uses (Thomas et al., 2011).
Chemical Properties and Reactivity
Electrochemical Utilization of Methanol : An electrocatalytic protocol for synthesizing dihydroquinazolin-4(1H)-one using methanol as a C1 source demonstrates innovative approaches to N-heterocycle synthesis, which may be relevant for manipulating compounds with similar structures (Liu, Xu, & Wei, 2021).
Synthesis of Rhenium(I) Carbonyl Complexes : This study focuses on the synthesis and characterization of rhenium carbonyl complexes, which could provide insight into metal coordination chemistry relevant to the structural motifs present in the target compound (Gantsho et al., 2019).
Safety And Hazards
properties
IUPAC Name |
isoquinolin-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(19-9-12(10-19)20-17-7-8-18-20)14-13-4-2-1-3-11(13)5-6-16-14/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTSUCATKGLPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline |
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